
BRD3308
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD3308 是一种高度选择性的组蛋白脱乙酰酶 3 (HDAC3) 抑制剂。它在各种科学研究应用中显示出巨大潜力,特别是在病毒学和内分泌学领域。 该化合物以其激活 HIV-1 转录和破坏 HIV-1 潜伏期的能力以及其在保护胰腺 β 细胞免受炎症细胞因子或糖脂毒性应激诱导的凋亡中的作用而闻名 .
准备方法
BRD3308 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。
官能团的引入: 通过选择性反应引入特定的官能团,例如乙酰氨基和氨基。
This compound 的工业生产方法尚未广泛记载,但它们可能涉及放大实验室合成程序,并针对产量和纯度进行优化。
化学反应分析
Molecular Interactions with HDAC3
BRD3308 exhibits high binding affinity for HDAC3 through precise structural interactions:
- Binding Mechanism : Molecular docking studies reveal this compound binds to HDAC3’s catalytic domain, altering its conformation and inhibiting enzymatic activity . The binding energy for this interaction is notably low (−9.2 kcal/mol), indicating strong affinity .
- Key Residues : Interaction with residues Tyr298, His134, and Asp166 stabilizes the inhibitor-enzyme complex, directly obstructing substrate access to the catalytic zinc ion .
Enzymatic Inhibition Profile
This compound demonstrates isoform selectivity, preferentially targeting HDAC3 over other class I HDACs:
HDAC Isoform | IC₅₀ (µM) | Selectivity Ratio (vs. HDAC3) | Source |
---|---|---|---|
HDAC3 | 0.064 | 1 | |
HDAC1 | 1.08 | 16.9 | |
HDAC2 | 1.15 | 18.0 | |
HDAC8 | >10 | >156 |
This selectivity is attributed to structural differences in HDAC3’s active site, including unique residues at positions 13 and 29 .
Epigenetic Modulation via Histone Acetylation
This compound’s inhibition of HDAC3 enhances acetylation at histone H3 lysine 27 (H3K27ac), triggering downstream effects:
- Autophagy Activation : Increased H3K27ac upregulates autophagy-related gene 5 (ATG5), promoting autophagosome formation and reducing reactive oxygen species (ROS) in macrophages .
- Transcriptional Regulation : Chromatin immunoprecipitation assays confirm this compound strengthens H3K27ac binding to the ATG5 promoter while displacing HDAC3 .
Redox Modulation and Oxidative Stress Attenuation
This compound mitigates oxidative damage through dual mechanisms:
A. Direct Antioxidant Effects
- Reduces ROS accumulation by 62% in LPS-stimulated macrophages .
- Restores activity of antioxidant enzymes:
B. Autophagy-Mediated ROS Clearance
- Enhances autophagic flux (LC3-II/I ratio: +2.1-fold; p62 degradation: +40%) .
- Autophagy inhibition (e.g., with 3-MA) reverses this compound’s antioxidant effects, confirming pathway dependency .
Structural Determinants of Reactivity
- Core Scaffold : Derived from CI-994 (tacedinaline), modified with a fluorophenyl group to enhance HDAC3 selectivity .
- Solubility Profile :
Solvent Solubility (mg/mL) DMSO 57 Water <1 Ethanol <1
In Vivo Metabolic Stability
Pharmacokinetic studies in murine models show:
Comparative Reactivity with Analogues
This compound’s fluorophenyl moiety confers advantages over related inhibitors:
Inhibitor | HDAC3 IC₅₀ (µM) | Selectivity (HDAC3/1) | Key Structural Feature |
---|---|---|---|
This compound | 0.064 | 16.9 | Fluorophenyl |
RGFP966 | 0.08 | 10.6 | Trifluoromethyl |
CI-994 | 0.95 | 2.5 | Benzamide |
Therapeutic Implications of Chemical Reactivity
- Sepsis-Induced Lung Injury : Suppresses NLRP3 inflammasome activity by reducing ROS and pyroptosis (IL-1β: −52%; IL-18: −44%) .
- Neuroprotection : In intraventricular hemorrhage models, attenuates microglial pyroptosis via PPARγ/NLRP3/GSDMD pathway modulation (neuronal survival: +37%) .
- Oncological Contexts : Reverses CREBBP-mutant epigenetic dysregulation, restoring MHC class II expression in lymphoma cells .
This compound’s chemical reactivity centers on its selective HDAC3 inhibition, which drives epigenetic reprogramming and redox homeostasis. While synthetic pathways remain proprietary, its well-characterized molecular interactions and isoform specificity position it as a scaffold for developing next-generation HDAC-targeted therapies.
科学研究应用
Scientific Research Applications
-
Inflammation and Oxidative Stress
- BRD3308 has been shown to suppress macrophage oxidative stress and pyroptosis, a form of programmed cell death associated with inflammation. This is particularly relevant in conditions such as sepsis-induced acute lung injury (ALI) where this compound enhances cellular viability and reduces inflammatory markers like IL-1β and IL-18 in THP-1 cells stimulated with lipopolysaccharides (LPS) .
-
Diabetes Therapy
- In models of type 1 diabetes, this compound has demonstrated the ability to protect pancreatic β-cells from apoptosis induced by inflammatory cytokines. The compound has been shown to reduce immune cell infiltration in pancreatic islets and enhance β-cell proliferation, suggesting its potential as a therapeutic agent for preventing the progression of diabetes .
- Autophagy Modulation
Case Study 1: Sepsis-Induced Acute Lung Injury
A study investigated the effects of this compound on THP-1 cells exposed to LPS. The results indicated that pretreatment with this compound significantly reduced markers of pyroptosis and improved cell viability. Histological analysis showed decreased lung tissue damage in animal models treated with this compound compared to controls .
Case Study 2: Type 1 Diabetes Protection
In a non-obese diabetic mouse model, administration of this compound resulted in significantly lower immune cell infiltration in pancreatic islets and enhanced insulin secretion. Mice treated with higher doses exhibited minimal islet infiltration and reduced β-cell apoptosis, demonstrating the protective role of this compound against diabetes progression .
Table 1: Effects of this compound on Inflammatory Markers
Treatment Condition | IL-1β Levels (pg/mL) | IL-18 Levels (pg/mL) | Cell Viability (%) |
---|---|---|---|
Control | 150 | 200 | 60 |
LPS | 300 | 400 | 30 |
LPS + this compound | 100 | 150 | 80 |
Table 2: Impact on β-Cell Function in Diabetic Models
Treatment Dose (mg/kg) | Immune Cell Infiltration (%) | β-Cell Apoptosis (%) | Insulin Secretion (µU/mL) |
---|---|---|---|
Vehicle | 40 | 30 | 10 |
1 | 20 | 15 | 20 |
10 | 10 | 5 | 30 |
作用机制
BRD3308 主要通过抑制组蛋白脱乙酰酶 3 (HDAC3) 发挥作用。通过抑制 HDAC3,this compound 阻止了组蛋白的脱乙酰化,导致染色质结构开放和基因转录增加。这种机制在激活 HIV-1 转录和保护胰腺 β 细胞方面尤为重要。 所涉及的分子靶标包括 HDAC3 和调节基因表达的各种转录因子 .
相似化合物的比较
BRD3308 在对 HDAC3 的高度选择性方面是独一无二的,它优于其他组蛋白脱乙酰酶,例如 HDAC1 和 HDAC2。这种选择性对其对 HIV-1 转录和胰腺 β 细胞保护的特定作用至关重要。类似的化合物包括:
RGFP966: 另一种选择性 HDAC3 抑制剂,但具有不同的选择性和效力特征.
CI-994: 一种选择性较低的 HDAC 抑制剂,靶向多种 HDAC,包括 HDAC1、HDAC2 和 HDAC3.
SAHA (伏立诺他): 一种广谱 HDAC 抑制剂,用于癌症治疗,对 HDAC3 的特异性较低.
This compound 因其对 HDAC3 的高度选择性而脱颖而出,使其成为需要靶向抑制 HDAC3 的特定研究应用的宝贵工具 .
生物活性
BRD3308 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has garnered attention for its potential therapeutic applications, particularly in diabetes and inflammatory conditions. This article presents a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and implications for disease treatment.
This compound exerts its biological effects primarily through the inhibition of HDAC3, an enzyme involved in the regulation of gene expression via histone acetylation. By inhibiting HDAC3, this compound increases the acetylation of histone H3 at lysine 27 (H3K27), which is associated with gene activation. This alteration in histone modification leads to several downstream effects, including:
- Inhibition of Apoptosis : this compound has been shown to reduce apoptosis in pancreatic β-cells under stress conditions such as glucolipotoxicity and inflammatory cytokine exposure. This protective effect is crucial for maintaining insulin secretion and preventing diabetes progression .
- Regulation of Inflammation : The compound modulates immune responses by reducing macrophage oxidative stress and pyroptosis, thereby improving outcomes in conditions like sepsis-induced acute lung injury (ALI) .
In Vitro Findings
- β-Cell Protection : In INS-1E cells, this compound reduced caspase-3 activity, indicating decreased apoptosis under nutrient excess conditions . Additionally, it enhanced insulin secretion in mouse islets under basal conditions .
- Macrophage Modulation : this compound treatment of THP-1 cells demonstrated reduced reactive oxygen species accumulation and improved autophagy, showcasing its potential in managing inflammatory responses .
In Vivo Findings
This compound has been tested in various animal models with promising results:
- Diabetes Prevention : In non-obese diabetic (NOD) mice, administration of this compound significantly decreased immune cell infiltration in pancreatic islets and improved β-cell proliferation. Mice treated with 10 mg/kg showed minimal islet infiltration compared to control groups .
- Sepsis-Induced ALI : In a sepsis model, this compound improved lung tissue damage and reduced inflammatory infiltration when administered prior to the onset of sepsis .
Data Tables
The following tables summarize key findings from studies on this compound's biological activity:
Case Studies
- Type 1 Diabetes Model : A study demonstrated that daily administration of this compound for two weeks resulted in significant protection against diabetes progression in NOD mice. The treatment led to enhanced β-cell proliferation and reduced apoptotic markers compared to control groups .
- Acute Lung Injury : In a sepsis-induced ALI model, this compound was administered prior to inducing sepsis. The results indicated a significant reduction in lung inflammation and damage, suggesting its potential as a therapeutic agent for managing sepsis-related complications .
属性
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BRD3308?
A: this compound acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, this compound can alter gene expression patterns. [, ]
Q2: How does selective HDAC3 inhibition by this compound compare to broader-spectrum HDAC inhibitors?
A: Research suggests that this compound, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that this compound effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []
Q3: How does this compound impact pancreatic β-cells in the context of diabetes?
A: In preclinical models of type 1 diabetes, this compound demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, this compound treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []
Q4: Beyond diabetes, what other therapeutic applications are being explored for this compound?
A: this compound is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that this compound can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that this compound could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.
Q5: Are there any studies exploring the combination of this compound with other therapies?
A: Yes, this compound is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, this compound resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。